1-(2,4-difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
1-(2,4-Difluorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a synthetic compound belonging to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and tetramethyl-1H-1,2,4-triazole.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,4-Difluorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:
Fluconazole: Fluconazole is a widely used antifungal drug with a similar triazole structure but different substituents.
Difluoroacetophenone: This compound shares the difluorophenyl group but lacks the triazole ring.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound has a similar difluorophenyl group but a different core structure.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N5/c1-17(2)11-15-12(18(3)4)19(16-11)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUMTRHSHWVTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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